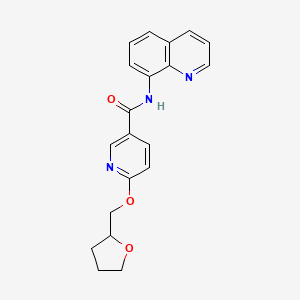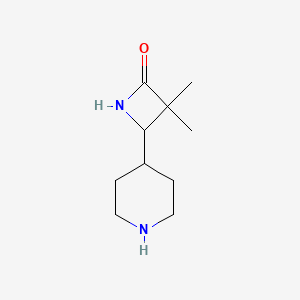
2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-(4-Ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions that may include acylation, methylation, and the formation of amide bonds. The papers provided do not detail the synthesis of this exact compound, but they do describe related compounds. For instance, the synthesis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide involves the formation of an amide bond and the presence of a methoxy substituent . Similarly, the synthesis of the compound in the second paper involves acetylation and co-crystallization with naphthalene-2,3-diol . These processes could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity and interaction with other molecules. The first paper describes a compound where the naphthalene ring system is planar, and the methoxy group is staggered, suggesting that similar planarity and substituent orientation could be expected in the compound of interest . The second paper discusses a layered motif created by hydrogen bonding interactions , which could also be a feature in the compound being analyzed, given its potential for hydrogen bonding through the amide group.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers do not provide specific reactions for the compound , but they do offer insights into the reactivity of similar molecules. For example, the presence of an amide group can lead to hydrogen bonding and specific reactivity patterns, such as nucleophilic acyl substitution . The ethyl and methoxy substituents may also influence the electron density and steric hindrance, affecting the compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not discuss the properties of the specific compound, they do describe properties of structurally related compounds. For instance, the planarity of the naphthalene ring and the orientation of substituents can affect the melting point, solubility, and crystal structure . The hydrogen bonding capabilities mentioned in the second paper suggest that the compound may have a high boiling point and could participate in solid-state interactions that influence its crystallinity .
Wissenschaftliche Forschungsanwendungen
Structural Studies and Co-crystal Formation
- Co-crystal formation with aromatic diols has been explored for quinoline derivatives featuring an amide bond, showcasing the potential of these compounds in material science and pharmaceutical formulation for modulating physical properties like solubility and stability. The structural analysis of such co-crystals provides insights into molecular interactions and assembly processes, which are crucial for designing novel materials and drug delivery systems (Karmakar, Kalita, & Baruah, 2009).
Catalyst Development
- Naphthyridine derivatives have been utilized in the synthesis of pincer catalysts for ketone reduction, demonstrating their role in catalysis and synthetic chemistry. These catalysts are pivotal in the development of efficient and selective synthetic routes, offering potential applications in industrial chemistry and the synthesis of various organic compounds (Facchetti et al., 2016).
Antimicrobial Activity
- The design of new pyrano quinoline derivatives and their evaluation for anti-microbial activity highlight the application of naphthyridine derivatives in medicinal chemistry, specifically in the discovery of new antimicrobial agents. Such studies contribute to addressing the global challenge of antibiotic resistance by providing new molecular scaffolds for drug development (Watpade & Toche, 2017).
Anticancer and Pharmacological Studies
- Naphthyridine derivatives have shown promising results in anticancer activity, with certain compounds inducing apoptosis and necroptosis in cancer cells. These findings underscore the potential of naphthyridine derivatives in oncology research, contributing to the development of new therapeutic agents for cancer treatment (Kong et al., 2018).
Eigenschaften
IUPAC Name |
2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-4-18-6-8-19(9-7-18)25(32)23-15-30(27-22(26(23)33)14-5-17(2)28-27)16-24(31)29-20-10-12-21(34-3)13-11-20/h5-15H,4,16H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYRYRSAFYVYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)

![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)


![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)